Tetraoctyltin is an organotin compound with the chemical formula C32H68Sn and a CAS number of 3590-84-9. It is characterized by its off-white to yellow liquid form and is primarily used in industrial applications. Tetraoctyltin is notable for its high hydrophobicity, with a log partition coefficient (LogP) of approximately 9.09 at 22.3°C, indicating its low solubility in water and high affinity for organic solvents . This compound is recognized for its utility as a catalyst in various
Reactions involving tetraoctyltin can be sensitive to conditions such as temperature and the presence of bases or peroxides, which may lead to violent reactions .
Tetraoctyltin can be synthesized through various methods, including:
textSnCl4 + 4 RLi → R4Sn + 4 LiCl
These synthesis methods emphasize the importance of using anhydrous conditions to prevent hydrolysis and improve yield.
Tetraoctyltin has several industrial applications:
Interaction studies involving tetraoctyltin focus on its reactivity with other chemicals and its environmental behavior. Research indicates that tetraoctyltin can interact with various organic compounds, influencing their stability and reactivity. Its interactions with biological systems have raised concerns regarding its toxicity and potential bioaccumulation in aquatic environments.
Tetraoctyltin belongs to a class of organotin compounds that exhibit similar chemical properties but differ in their alkyl chain length or functional groups. Below is a comparison with some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tri-n-octyltin | C24H51Sn | Used primarily as a biocide; less hydrophobic than tetraoctyltin. |
Di-n-octyltin | C16H34Sn | More soluble in water; used in antifouling paints. |
Tetrabutyl tin | C16H36Sn | Exhibits different catalytic properties; more volatile. |
Trimethyl tin | C3H9Sn | Highly toxic; used as a biocide; more reactive than tetraoctyltin. |
Tetraoctyltin's uniqueness lies in its balance between hydrophobicity and stability, making it particularly suitable for applications requiring prolonged exposure to organic solvents without significant degradation.
The reaction of tin(IV) chloride (SnCl₄) with Grignard reagents remains the most widely employed method for synthesizing tetraorganotin compounds, including tetraoctyltin. This process hinges on the solvent’s ability to coordinate with the magnesium center of the Grignard reagent, stabilizing reactive intermediates and facilitating nucleophilic substitution. Tetrahydrofuran (THF) and diethyl ether are preferred due to their strong Lewis basicity, which enhances the dissociation of the Grignard reagent into more nucleophilic species [4] [5]. In THF, the solvent’s oxygen atom donates electron density to magnesium, weakening the Mg–C bond and promoting the transfer of the octyl group to tin. This coordination also prevents the aggregation of magnesium halides, ensuring a homogeneous reaction medium [5]. Comparative studies indicate that THF yields higher substitution efficiency (98%) than diethyl ether (92%) for long-chain alkyl groups, attributable to its higher dielectric constant and superior solvation capabilities [4].
Achieving complete substitution of SnCl₄ with four octyl groups necessitates precise stoichiometric control. While SnCl₄ theoretically requires four equivalents of Grignard reagent (RMgX), steric hindrance from the bulky octyl ligands often impedes full substitution. Industrial protocols typically employ a 20–30% excess of Grignard reagent to compensate for incomplete reactions and side pathways [4]. For instance, using 4.2 equivalents of octylmagnesium bromide ensures >95% conversion to tetraoctyltin, whereas stoichiometric deficits yield mixed halide-alkyltin byproducts such as Cl₃Sn(C₈H₁₇) or Cl₂Sn(C₈H₁₇)₂ [4]. The reaction’s exothermic nature further demands gradual reagent addition and temperature control to minimize Wurtz coupling byproducts, which arise from unintended alkyl–alkyl bond formation.
Redistribution reactions offer a complementary route to tetraoctyltin by equilibrating mixed organotin halides. The Kocheshkov redistribution, which involves heating a mixture of tetraoctyltin and tin(IV) chloride, enables the selective formation of partially substituted tin species (e.g., (C₈H₁₇)₃SnCl). This equilibrium-driven process is governed by the relative stability of tin–carbon bonds and the electronegativity of halides [3]. For example, combining (C₈H₁₇)₄Sn with SnCl₄ at 120°C produces (C₈H₁₇)₂SnCl₂ as the major product, which can subsequently react with additional Grignard reagent to yield tetraoctyltin [3]. The reaction’s reversibility allows for tunable product distributions by adjusting the molar ratio of reactants or introducing Lewis acids like zinc chloride (ZnCl₂) to shift equilibrium toward desired species [3].
Metal halides such as ZnCl₂ or AlCl₃ act as catalysts in redistribution reactions by polarizing tin–carbon bonds and facilitating ligand exchange. Zinc, for instance, reduces the activation energy for Sn–C bond cleavage via a single-electron transfer mechanism, enabling the redistribution of octyl groups between tin centers [3]. Spectroscopic studies reveal that ZnCl₂ coordinates to tin, increasing the electrophilicity of the metal center and promoting nucleophilic attack by chloride ions. This stepwise mechanism ensures selective functionalization, as demonstrated by the preferential formation of (C₈H₁₇)₃SnCl over fully halogenated byproducts in the presence of catalytic ZnCl₂ [3].
While Grignard-based methods dominate laboratory-scale synthesis, industrial production often employs trialkyl-aluminum (AlR₃) catalysts to enhance reaction rates and reduce costs. Aluminum catalysts facilitate the transfer of alkyl groups to tin via a four-center transition state, bypassing the need for stoichiometric Grignard reagents. For example, reacting SnCl₄ with trioctylaluminum in hexane at 80°C yields tetraoctyltin with 90% efficiency, as the aluminum center stabilizes the leaving group (AlCl₃) and accelerates alkyl group transfer [4]. This method is particularly advantageous for continuous processes, where catalyst recycling minimizes waste generation.
Modern industrial plants increasingly adopt continuous flow reactors to synthesize tetraoctyltin, overcoming limitations of batch processes such as heat transfer inefficiencies and inconsistent mixing. In a typical setup, SnCl₄ and octylmagnesium bromide are pumped into a tubular reactor packed with static mixers, ensuring rapid homogenization and precise temperature control [4]. The continuous removal of magnesium halide byproducts via inline filtration prevents catalyst poisoning and maintains reaction kinetics. Pilot-scale trials demonstrate that flow systems achieve 98% conversion in residence times under 10 minutes, compared to several hours in batch reactors [4].
Irritant;Health Hazard;Environmental Hazard